1-[1-(4-Bromophenyl)cyclopropyl]-2-chloroethan-1-one
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Overview
Description
1-[1-(4-Bromophenyl)cyclopropyl]-2-chloroethan-1-one is an organic compound characterized by the presence of a bromophenyl group attached to a cyclopropyl ring, which is further connected to a chloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Bromophenyl)cyclopropyl]-2-chloroethan-1-one typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a bromophenyl boronic acid with a cyclopropyl halide in the presence of a palladium catalyst.
Attachment of the Chloroethanone Moiety:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Bromophenyl)cyclopropyl]-2-chloroethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloroethanone moiety to an alcohol or alkane.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
1-[1-(4-Bromophenyl)cyclopropyl]-2-chloroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-Bromophenyl)cyclopropyl]-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to target proteins or enzymes, while the cyclopropyl ring provides structural rigidity. The chloroethanone moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1-(4-Bromophenyl)piperazine: Shares the bromophenyl group but differs in the presence of a piperazine ring instead of a cyclopropyl ring.
1-(4-Bromophenyl)cyclopropanamine: Similar structure but with an amine group instead of a chloroethanone moiety.
Uniqueness: 1-[1-(4-Bromophenyl)cyclopropyl]-2-chloroethan-1-one is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the cyclopropyl ring and chloroethanone moiety distinguishes it from other bromophenyl derivatives, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H10BrClO |
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Molecular Weight |
273.55 g/mol |
IUPAC Name |
1-[1-(4-bromophenyl)cyclopropyl]-2-chloroethanone |
InChI |
InChI=1S/C11H10BrClO/c12-9-3-1-8(2-4-9)11(5-6-11)10(14)7-13/h1-4H,5-7H2 |
InChI Key |
BYPBKZXNLWJOPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)C(=O)CCl |
Origin of Product |
United States |
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